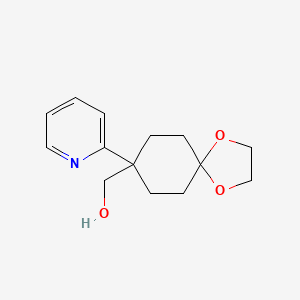

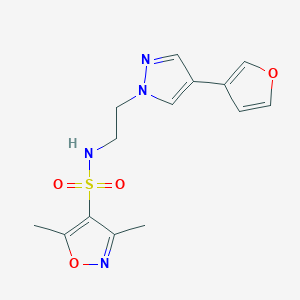

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

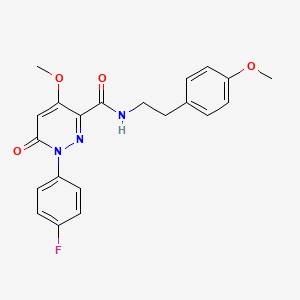

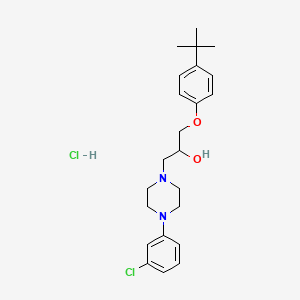

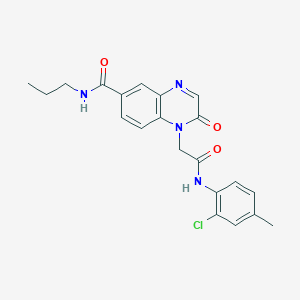

The compound “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic molecule that contains several functional groups including a furan ring, a pyrazole ring, an isoxazole ring, and a sulfonamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, pyrazole, and isoxazole rings would contribute to the rigidity of the molecule, while the sulfonamide group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the furan ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution reactions . The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and therefore more soluble in polar solvents . The aromatic rings could contribute to the compound’s stability and resistance to oxidation .Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. One study detailed the reaction of a precursor with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, as well as hydrazone towards hydrazine derivatives to yield pyrazole and oxazole derivatives. The antibacterial evaluation of these compounds showed significant activity, highlighting their potential in medical applications (Azab, Youssef, & El-Bordany, 2013).

Antibacterial, Antiurease, and Antioxidant Activities

Another study synthesized an acylhydrazone compound and treated it with hydrazine hydrate to afford derivatives with notable antibacterial, antiurease, and antioxidant activities. This highlights the compound's multifunctional pharmaceutical applications (Sokmen et al., 2014).

Anti-Inflammatory and Antithrombotic Drug Development

The compound's derivatives have also been docked against human enzymes like cyclooxygenase-2 (COX-2) and thromboxane synthase, aiming to develop potent anti-inflammatory and antithrombotic drugs. The study involved the design and docking of analogs, showing that certain derivatives exhibited good binding affinity, suggesting their potential as superior drugs at very low concentrations (Sekhar et al., 2009).

Computational and Spectroscopic Studies

Research into pyrrole derivatives synthesized a specific chalcone derivative and confirmed its structure through spectroscopic analyses. Computational and vibrational analysis provided insights into the compound's reactivity, indicating potential for the development of a wide range of heterocyclic compounds (Singh, Rawat, & Sahu, 2014).

Sulfonamide Hybrid Compounds

Sulfonamide hybrids, combining sulfonamides with various pharmaceutically active heterocyclic moieties, have shown a broad spectrum of biological activities. A review covering recent advances in this area highlighted the significance of these hybrids in developing new therapeutic agents (Ghomashi et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-10-14(11(2)22-17-10)23(19,20)16-4-5-18-8-13(7-15-18)12-3-6-21-9-12/h3,6-9,16H,4-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOPMPLPNJMCOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate](/img/structure/B2889881.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2889886.png)

methanone](/img/structure/B2889887.png)

![2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2889890.png)

![4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid](/img/structure/B2889893.png)

![Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2889894.png)

![1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2889895.png)